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Compound of Interest

Compound Name: 2-Pentenenitrile

Cat. No.: B077955 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
(E)-pent-2-enenitrile, a member of the α,β-unsaturated nitrile class of organic compounds,

holds significant interest for chemical synthesis and potential applications in drug discovery.

This technical guide provides a comprehensive overview of its chemical identity,

physicochemical properties, synthesis, safety considerations, and, most notably, the

established role of the α,β-unsaturated nitrile moiety as a reactive pharmacophore. The

document addresses the core requirements of presenting quantitative data in structured tables,

detailing experimental protocols, and visualizing key conceptual pathways relevant to its

potential mechanism of action.

Chemical Identity and Properties
(E)-pent-2-enenitrile is a clear, yellowish liquid at room temperature. Its fundamental identifiers

and physicochemical properties are summarized below.
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Property Value Source

IUPAC Name (E)-pent-2-enenitrile [1]

CAS Number 26294-98-4 [2][3][4]

Molecular Formula C₅H₇N [2]

Molecular Weight 81.12 g/mol [1]

Physical Description Clear yellow liquid [1][2]

Boiling Point 144.6-144.8 °C (at 746 Torr)

Density 0.82814 g/cm³ (at 15 °C)

Water Solubility 5 to 10 mg/mL at 66° F [2]

Canonical SMILES CCC=CC#N [1]

InChIKey
ISBHMJZRKAFTGE-

ONEGZZNKSA-N
[1][3][4]

Synthesis of (E)-pent-2-enenitrile
The synthesis of α,β-unsaturated nitriles such as (E)-pent-2-enenitrile can be achieved through

various established organic chemistry methodologies. A common and effective method is the

Wittig reaction or its variations, which involve the reaction of an aldehyde with a phosphorus

ylide.

General Experimental Protocol: Wittig-type Olefination
This protocol describes a general procedure for the synthesis of α,β-unsaturated nitriles from

aldehydes.

Materials:

Propanal

(Cyanomethyl)triphenylphosphonium chloride or a similar phosphonium salt

A suitable base (e.g., sodium hydride, n-butyllithium, or potassium tert-butoxide)
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Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)

Anhydrous sodium sulfate or magnesium sulfate

Standard laboratory glassware for inert atmosphere reactions

Procedure:

Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert

atmosphere (e.g., nitrogen or argon), the phosphonium salt is suspended in the anhydrous

solvent. The mixture is cooled to 0 °C in an ice bath.

The base is added portion-wise to the stirred suspension. The reaction is typically stirred at 0

°C for 30-60 minutes, during which the ylide is formed, often indicated by a color change.

Reaction with Aldehyde: A solution of propanal in the anhydrous solvent is added dropwise to

the ylide solution at 0 °C.

The reaction mixture is allowed to warm to room temperature and stirred for several hours

(the reaction progress can be monitored by thin-layer chromatography).

Work-up: Upon completion, the reaction is quenched by the addition of water or a saturated

aqueous solution of ammonium chloride.

The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or

magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

Purification: The crude product is purified by column chromatography on silica gel or by

distillation to yield the (E)-pent-2-enenitrile. The E-isomer is typically the major product when

using stabilized ylides.

Spectroscopic Data
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Data Type Description

Mass Spectrometry

The NIST Chemistry WebBook provides the

mass spectrum (electron ionization) for (E)-2-

Pentenenitrile.[5][6]

Infrared (IR) Spectroscopy
The gas-phase IR spectrum is available from

the NIST Chemistry WebBook.[3]

Safety and Handling
(E)-pent-2-enenitrile is a flammable liquid and is toxic if swallowed, in contact with skin, or if

inhaled.[1][7]

Handling Precautions:

Handle in a well-ventilated area.

Wear suitable protective clothing, including gloves and safety goggles.

Avoid contact with skin and eyes.

Use non-sparking tools to prevent fire from electrostatic discharge.

Storage:

Store in a tightly closed container in a dry, cool, and well-ventilated place.

Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.

Nitriles can react violently with strong oxidizing acids and the combination with bases can

produce hydrogen cyanide.

Role in Drug Discovery and Development
While specific biological studies on (E)-pent-2-enenitrile are not widely documented, the α,β-

unsaturated nitrile moiety is a recognized pharmacophore in drug discovery.[8][9] Its

significance stems from its electrophilic nature, which allows it to act as a Michael acceptor.
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Mechanism of Action: Covalent Inhibition
The carbon-carbon double bond in α,β-unsaturated nitriles is activated by the electron-

withdrawing nitrile group, making the β-carbon susceptible to nucleophilic attack by biological

nucleophiles. A primary target for such compounds within a biological system is the sulfhydryl

group of cysteine residues in proteins.[8] This interaction can lead to the formation of a

covalent bond, resulting in irreversible inhibition of the target protein's function. This

mechanism is a key strategy in the design of targeted covalent inhibitors for various enzymes.

Synthesis and Purification
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077955?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

